5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, a chloro substituent, and a methoxytetrahydrothiophene moiety. This compound has been studied for its biological activities and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . The X-ray crystal structure of the compound in complex with human FXa has revealed that the neutral ligand chlorothiophene interacts with the S1 subsite of FXa , which is crucial for its high affinity binding .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This prevents the formation of fibrin clots, thereby exerting an antithrombotic effect .
Pharmacokinetics
The compound exhibits good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .
Result of Action
The inhibition of FXa results in a reduction in thrombin generation and consequently, a decrease in clot formation . This makes the compound effective in the prevention and treatment of thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 5-chlorothiophene-2-carbonyl chloride, which is then reacted with (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro substituent on the thiophene ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of thromboembolic diseases
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar structure, used as an anticoagulant.
Apixaban: A related compound with similar anticoagulant properties.
Edoxaban: Another member of the Factor Xa inhibitor class with comparable therapeutic uses.
Uniqueness
5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the methoxytetrahydrothiophene moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for Factor Xa make it a valuable compound for further research and development in anticoagulant therapy.
Properties
IUPAC Name |
5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S2/c1-15-11(4-5-16-7-11)6-13-10(14)8-2-3-9(12)17-8/h2-3H,4-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCYKDBMXDUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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